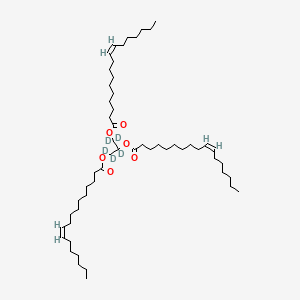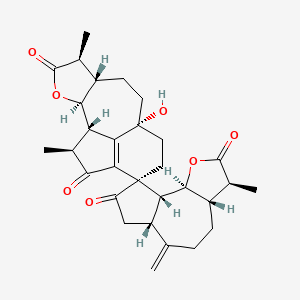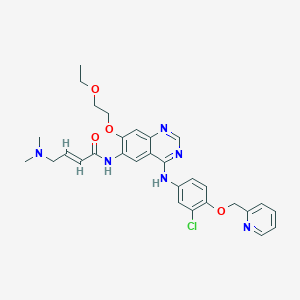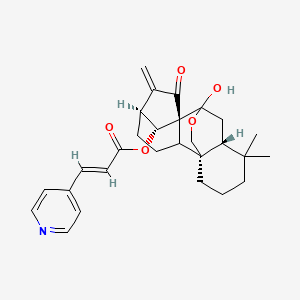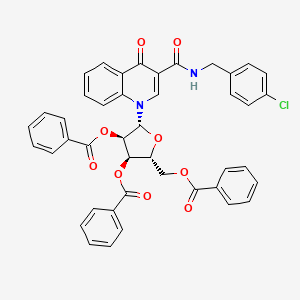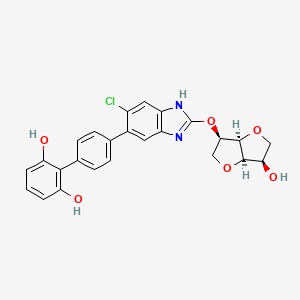
AMPK activator 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMPK activator 8 is a compound known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Due to its significant impact on metabolism, this compound has garnered attention for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMPK activator 8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
AMPK activator 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
AMPK activator 8 has a wide range of scientific research applications across various fields:
Wirkmechanismus
AMPK activator 8 exerts its effects by directly binding to the AMPK complex, leading to a conformational change that enhances its activity. This activation involves the phosphorylation of a conserved threonine residue (Thr172) within the catalytic core of the AMPK α-subunit. The activated AMPK then modulates various metabolic pathways by promoting catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are known to activate AMPK, including metformin, phenformin, and oligomycin. These compounds either increase intracellular AMP levels or directly bind to the AMPK complex to induce activation .
Uniqueness of AMPK Activator 8
This compound is unique due to its high specificity and potency in activating AMPK. Unlike other activators, it directly binds to the AMPK complex and induces a conformational change, leading to robust activation. This specificity makes it a valuable tool for studying AMPK-related pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C25H21ClN2O6 |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
2-[4-[2-[[(3R,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-6-chloro-1H-benzimidazol-5-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H21ClN2O6/c26-15-9-17-16(27-25(28-17)34-21-11-33-23-20(31)10-32-24(21)23)8-14(15)12-4-6-13(7-5-12)22-18(29)2-1-3-19(22)30/h1-9,20-21,23-24,29-31H,10-11H2,(H,27,28)/t20-,21-,23-,24-/m1/s1 |
InChI-Schlüssel |
MMOYHXCYJWHUCI-LUGTWXOSSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O |
Kanonische SMILES |
C1C(C2C(O1)C(CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
